[Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane)
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Overview
Description
[Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane) is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with ethyne and trimethylsilane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane) typically involves multiple steps, starting with the preparation of the benzene core and subsequent substitution reactions to introduce the ethyne and trimethylsilane groups. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to attach ethyne groups to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane) undergoes various chemical reactions, including:
Oxidation: The ethyne groups can be oxidized to form diketones or carboxylic acids under strong oxidizing conditions.
Reduction: The compound can be reduced to form alkanes or alkenes using hydrogenation reactions.
Substitution: The trimethylsilane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst[][4].
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
[Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of [Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane) involves its interaction with molecular targets through its ethyne and trimethylsilane groups. These interactions can lead to the formation of stable complexes, which can then participate in various chemical reactions. The ethyne groups facilitate electron transfer processes, while the trimethylsilane groups provide steric protection and enhance the compound’s stability .
Comparison with Similar Compounds
Similar Compounds
[Benzene-1,2,4,5-tetrayltetrakis(ethyne-2,1-diyl)]tetraaniline: Similar structure but with aniline groups instead of trimethylsilane.
[Benzene-1,3,5-triyltris(ethyne-2,1-diyl)]tribenzaldehyde: Contains benzaldehyde groups instead of trimethylsilane.
Uniqueness
[Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane) is unique due to its combination of ethyne and trimethylsilane groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
920754-84-3 |
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Molecular Formula |
C26H38Si4 |
Molecular Weight |
462.9 g/mol |
IUPAC Name |
trimethyl-[2-[2,3,4-tris(2-trimethylsilylethynyl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C26H38Si4/c1-27(2,3)19-15-23-13-14-24(16-20-28(4,5)6)26(18-22-30(10,11)12)25(23)17-21-29(7,8)9/h13-14H,1-12H3 |
InChI Key |
ZNYIPMRFALJBDW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C(=C(C=C1)C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C |
Origin of Product |
United States |
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